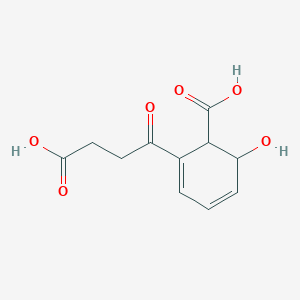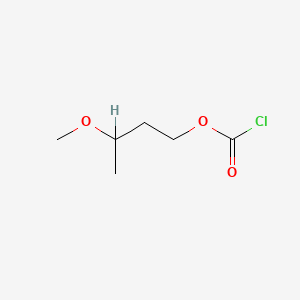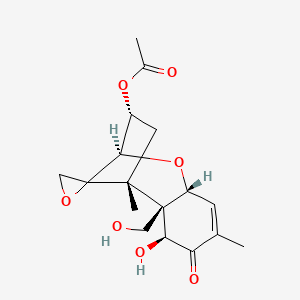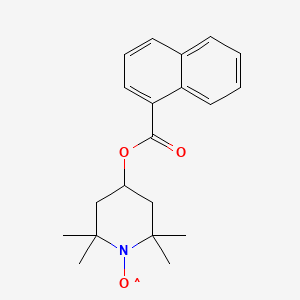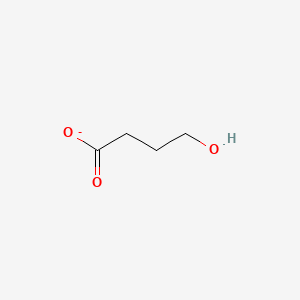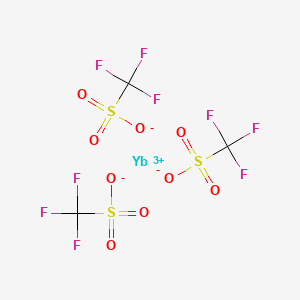
三氟甲磺酸镱
描述
科学研究应用
Ytterbium(III) trifluoromethanesulfonate has a wide range of applications in scientific research:
作用机制
Target of Action
Ytterbium triflate, Yb(OTf)3, is a versatile Lewis acid . It targets a variety of organic reactions, including aldol, Michael, Mannich, Friedel-Crafts, Diels-Alder, and some other types of reactions . It is widely employed in organic synthesis promoting several carbon–carbon and carbon–heteroatom bond formation .
Mode of Action
Ytterbium triflate acts as a catalyst in these reactions. It enhances the reactivity of the imine group and catalyses an imine ene reaction providing useful homoallylic amines . It also increases the yield of the Ugi four-component coupling .
Biochemical Pathways
The compound is involved in several biochemical pathways. For instance, it promotes the aldol condensations, Mannich-type reaction, Diels–Alder cycloadditions, Friedel–Crafts acylation or alkylation, and heterocycle synthesis . These reactions lead to the formation of various organic compounds, contributing to the diversity and complexity of organic chemistry.
Pharmacokinetics
This suggests that the compound has a high catalytic efficiency. Furthermore, it can be recovered and re-used without loss of catalytic activity , indicating its stability and potential for sustainable use.
Result of Action
The result of ytterbium triflate’s action is the efficient catalysis of a wide scope of organic reactions. For example, it enables the addition of a wide scope of amines to carbodiimides under solvent-free condition to provide N,N’,N’'-trisubstituted guanidines in good yields . It also catalyzes the synthesis of deoxypenostatin A in a novel, stereoselective, intramolecular Diels-Alder reaction .
Action Environment
Ytterbium triflate is very stable and its catalyzed reactions can be carried out in both organic solvents and aqueous conditions . It benefits from its characteristic features: High efficiency in green media, such as water and ionic liquids, recovery after reaction completion, and re-using without loss of activity . This makes it a versatile and environmentally friendly catalyst.
生化分析
Biochemical Properties
Ytterbium triflate plays a significant role in biochemical reactions due to its ability to act as a Lewis acid catalyst. It interacts with various enzymes, proteins, and other biomolecules, enhancing their reactivity and facilitating complex chemical transformations. For instance, ytterbium triflate has been shown to catalyze the aldol condensation, Mannich-type reactions, Diels-Alder cycloadditions, and Friedel-Crafts acylation or alkylation . These interactions often involve the activation of carbonyl groups, imines, and other electrophilic species, leading to the formation of new chemical bonds.
Cellular Effects
The effects of ytterbium triflate on cellular processes are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Ytterbium triflate has been observed to enhance the reactivity of imine groups, which can impact various biochemical pathways within cells
Molecular Mechanism
At the molecular level, ytterbium triflate exerts its effects through binding interactions with biomolecules. As a Lewis acid, it can coordinate with electron-rich species, such as carbonyl groups and imines, facilitating their activation and subsequent chemical transformations . This activation often involves the formation of transient complexes that lower the activation energy of the reaction, thereby increasing the reaction rate. Ytterbium triflate can also influence enzyme activity by acting as a co-catalyst or modulator, further enhancing its biochemical utility.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ytterbium triflate can change over time due to factors such as stability and degradation. Ytterbium triflate is known for its stability and can be recovered and reused without significant loss of activity . Long-term studies are necessary to fully understand its degradation pathways and any potential long-term effects on cellular function. In vitro and in vivo studies have shown that ytterbium triflate maintains its catalytic activity over extended periods, making it a reliable reagent for biochemical research.
Dosage Effects in Animal Models
The effects of ytterbium triflate vary with different dosages in animal models. At low doses, it can effectively catalyze biochemical reactions without causing significant toxicity . At higher doses, there may be threshold effects that lead to adverse reactions or toxicity. Studies have shown that careful dosage optimization is crucial to harness the benefits of ytterbium triflate while minimizing potential risks. Toxicological assessments are essential to determine safe and effective dosage ranges for therapeutic applications.
Metabolic Pathways
Ytterbium triflate is involved in various metabolic pathways, primarily through its role as a catalyst in biochemical reactions. It interacts with enzymes and cofactors, facilitating the conversion of substrates into products . For example, ytterbium triflate has been used to catalyze the transformation of glucose into lactic acid, highlighting its potential in metabolic engineering and biocatalysis . These interactions can influence metabolic flux and alter metabolite levels, contributing to the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, ytterbium triflate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its catalytic activity and overall efficacy . Understanding the transport mechanisms of ytterbium triflate is crucial for optimizing its use in biochemical applications and ensuring targeted delivery to specific cellular compartments.
Subcellular Localization
The subcellular localization of ytterbium triflate can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications For instance, ytterbium triflate’s affinity for nitrogen-containing compounds can enhance its localization to regions rich in such biomolecules, thereby increasing its catalytic efficiency
准备方法
Ytterbium(III) trifluoromethanesulfonate can be commercially obtained or synthesized in the laboratory. The common synthetic route involves reacting ytterbium oxide (Yb2O3) with trifluoromethanesulfonic acid (TfOH) in deionized water . The reaction is typically carried out in a 1:1 volume ratio, resulting in the formation of ytterbium triflate . This method is efficient and yields a high-purity product.
化学反应分析
Ytterbium(III) trifluoromethanesulfonate is known for its catalytic activity in various organic reactions. Some of the key reactions it undergoes include:
Aldol Condensation: Ytterbium(III) trifluoromethanesulfonate catalyzes the formation of carbon-carbon bonds between aldehydes and ketones.
Michael Addition: It promotes the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Mannich Reaction: Ytterbium(III) trifluoromethanesulfonate facilitates the formation of β-amino carbonyl compounds from aldehydes, amines, and ketones.
Friedel-Crafts Acylation and Alkylation:
Diels-Alder Reaction: Ytterbium(III) trifluoromethanesulfonate enhances the cycloaddition of dienes and dienophiles to form six-membered rings.
Common reagents used in these reactions include aldehydes, ketones, amines, and various nucleophiles. The major products formed are typically carbon-carbon or carbon-heteroatom bonded compounds .
相似化合物的比较
Ytterbium(III) trifluoromethanesulfonate is often compared with other Lewis acid catalysts such as scandium triflate, lanthanum triflate, and cerium triflate. While these compounds share similar catalytic properties, ytterbium triflate is unique in its high stability, reusability, and efficiency in green media such as water and ionic liquids . This makes it a preferred choice for sustainable and environmentally friendly chemical processes .
Similar compounds include:
- Scandium triflate
- Lanthanum triflate
- Cerium triflate
- Ytterbium chloride
- Ytterbium fluoride
Each of these compounds has its own set of properties and applications, but ytterbium triflate stands out for its versatility and effectiveness in a wide range of reactions .
属性
IUPAC Name |
trifluoromethanesulfonate;ytterbium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Yb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJKOKFZJYCLG-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Yb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9O9S3Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369793 | |
| Record name | Ytterbium(3+) tris(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54761-04-5, 252976-51-5 | |
| Record name | Ytterbium triflate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054761045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ytterbium(3+) tris(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ytterbium triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ytterbium(III) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | YTTERBIUM TRIFLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N70OSW24G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-fluorophenyl)methyl]-N-[3-(methylthio)phenyl]-1,3-diazinane-1-carbothioamide](/img/structure/B1227038.png)
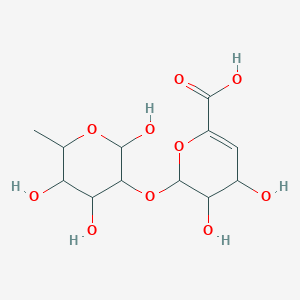
![1-[(4-Fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone](/img/structure/B1227041.png)
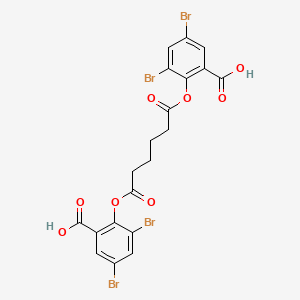
![2-[(4-chlorophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide](/img/structure/B1227044.png)
